

In-Depth Technical Guide: Allyl Cyclohexyloxyacetate (CAS 68901-15-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl cyclohexyloxyacetate*

Cat. No.: *B1266723*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyclohexyloxyacetate, registered under CAS number 68901-15-5, is a synthetic fragrance ingredient valued for its complex olfactory profile.^{[1][2]} It is characterized by a strong, fruity, green, and herbal aroma, often with nuances of pineapple and galbanum.^[1] This technical guide provides a comprehensive overview of its physicochemical properties, safety and toxicological data, synthesis, and analytical methodologies.

Physicochemical Properties

Allyl cyclohexyloxyacetate is a colorless to pale yellowish liquid.^[3] Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₈ O ₃	[3][4]
Molecular Weight	198.26 g/mol	[3][5]
Appearance	Colorless to yellowish liquid	[3]
Boiling Point	254.86 °C to 283 °C	[3][4]
Melting Point	22.95 °C (estimated)	[4]
Flash Point	> 100 °C (> 212 °F)	[4][6]
Density / Specific Gravity	1.012 - 1.022 g/cm ³ @ 20-25 °C	[4][6]
Refractive Index	1.459 - 1.465 @ 20 °C	[3][6]
Water Solubility	211.1 mg/L (estimated)	[4]
Vapor Pressure	0.0151 - 0.021 mmHg @ 20-25 °C	[4][7]
log K _{ow} (Octanol/Water Partition Coefficient)	2.5 - 2.72 (estimated)	[4][7]

Applications

The primary application of **Allyl cyclohexyloxyacetate** is as a fragrance ingredient in a variety of consumer products. Its unique scent profile makes it a valuable component in:

- Fine Fragrances: Used to impart green, fruity, and herbal notes, particularly in fougère and chypre compositions.[1]
- Personal Care Products: Incorporated into soaps, detergents, and other toiletries.
- Household Products: Utilized in cleaning agents and air fresheners.

Beyond its use in fragrances, it is also noted as an intermediate in organic synthesis for specialty chemicals.[3]

Safety and Toxicology

A summary of the available safety and toxicological data for **Allyl cyclohexyloxyacetate** is presented below.

Endpoint	Result	Classification/Remarks	Source(s)
Acute Oral Toxicity	LD50: 500 mg/kg (bodyweight)	Harmful if swallowed.	[8]
Skin Irritation	Causes skin irritation.	[5]	
Eye Irritation	Causes serious eye damage/irritation.	[5][8]	
Skin Sensitization	May cause an allergic skin reaction.	Based on a weight of evidence, it does not present a concern for skin sensitization, but due to its irritation potential, the level of free allyl alcohol is limited to less than 0.1% by IFRA standards.	[4][8]
Genotoxicity (Ames Test)	Not mutagenic.	The mutagenic activity was assessed in an Ames assay (OECD TG 471) and it was found to be not mutagenic.	[4]
Phototoxicity/Photoallergenicity	Does not present a concern.	The available UV spectra show limited absorption in the 290-700 nm range.	[4]
Aquatic Hazard	Harmful to aquatic life with long lasting effects.	[8]	

Handling Precautions: Standard laboratory safety protocols should be followed when handling **Allyl cyclohexyloxyacetate**. This includes wearing protective gloves, eye protection, and

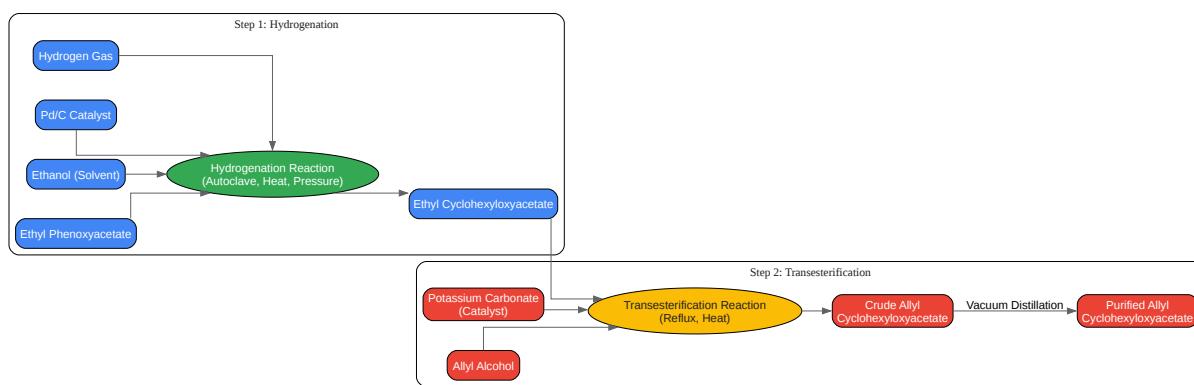
ensuring good ventilation.[\[5\]](#)[\[8\]](#) Avoid contact with skin and eyes.[\[5\]](#)

Experimental Protocols

Synthesis of Allyl Cyclohexyloxyacetate

The following is a representative protocol for the synthesis of **Allyl cyclohexyloxyacetate**, adapted from patent literature.[\[9\]](#) The process involves a two-step reaction: the hydrogenation of ethyl phenoxyacetate to form ethyl cyclohexyloxyacetate, followed by a transesterification reaction with allyl alcohol.

Step 1: Hydrogenation of Ethyl Phenoxyacetate


- Apparatus: A high-pressure autoclave equipped with a stirrer, heating mantle, and gas inlet.
- Reagents:
 - Ethyl phenoxyacetate
 - Ethanol (solvent)
 - Palladium on carbon (Pd/C) catalyst (5%)
 - Hydrogen gas
- Procedure:
 1. Charge the autoclave with ethyl phenoxyacetate and ethanol.
 2. Add the Pd/C catalyst. The weight ratio of catalyst to ethyl phenoxyacetate should be between 0.0001:1 and 0.5:1.
 3. Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
 4. Pressurize the autoclave with hydrogen gas to 0.1 - 18 MPa.
 5. Heat the mixture to 40 - 280 °C while stirring.
 6. Maintain the reaction for 1 - 60 hours, monitoring hydrogen uptake.

7. After the reaction is complete, cool the autoclave, vent the hydrogen, and purge with nitrogen.
8. Filter the reaction mixture to remove the catalyst.
9. The resulting solution contains ethyl cyclohexyloxyacetate.

Step 2: Transesterification to **Allyl Cyclohexyloxyacetate**

- Apparatus: A round-bottom flask equipped with a reflux condenser, Dean-Stark trap (or similar for azeotropic removal of ethanol), stirrer, and heating mantle.
- Reagents:
 - Ethyl cyclohexyloxyacetate (from Step 1)
 - Allyl alcohol
 - Potassium carbonate (catalyst)
 - Toluene (entrainer, optional)
- Procedure:
 1. To the flask, add ethyl cyclohexyloxyacetate and an excess of allyl alcohol (weight ratio of ethyl cyclohexyloxyacetate to allyl alcohol of 1:0.1 to 1:5).
 2. Add potassium carbonate as the catalyst.
 3. Heat the mixture to reflux with stirring.
 4. Collect the ethanol byproduct, which can be removed azeotropically with toluene if necessary, to drive the reaction to completion.
 5. Monitor the reaction progress by Gas Chromatography (GC).
 6. Once the reaction is complete, cool the mixture.
 7. Remove the excess allyl alcohol and toluene by distillation.

8. Purify the crude product by vacuum distillation to obtain **Allyl cyclohexyloxyacetate**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Allyl cyclohexyloxyacetate**.

Analytical Protocol: Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity and quality of fragrance ingredients like **Allyl cyclohexyloxyacetate**.

- Instrumentation:

- Gas Chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary column suitable for fragrance analysis (e.g., DB-5, HP-5ms, or equivalent).

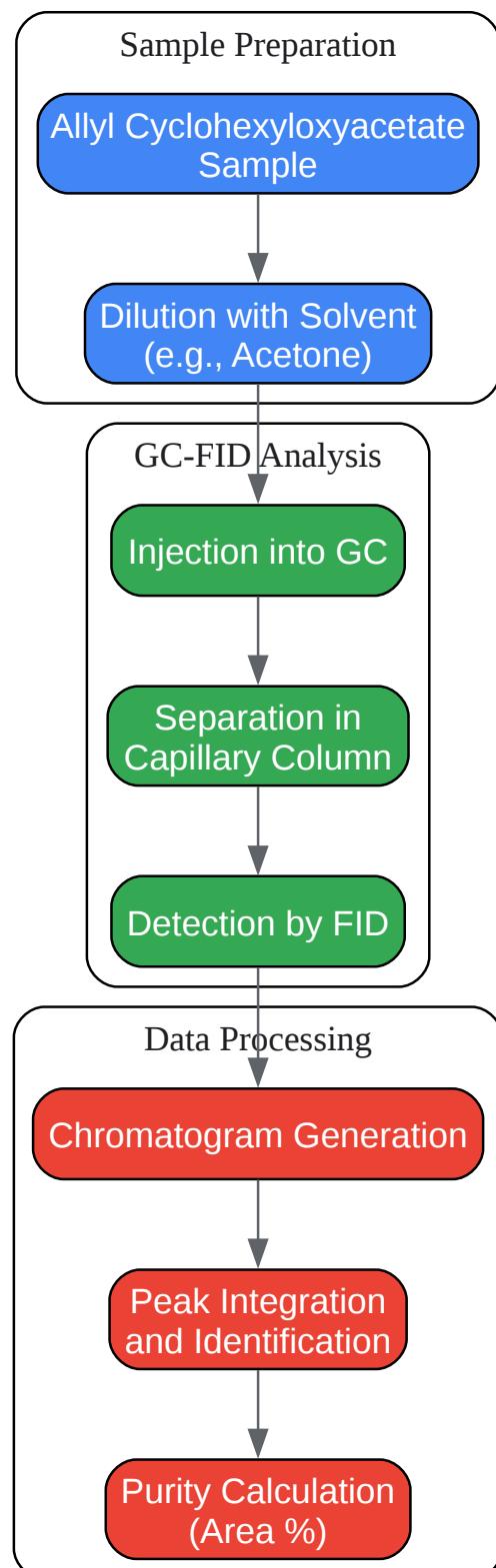
- Sample Preparation:

- Dilute the **Allyl cyclohexyloxyacetate** sample in a suitable solvent such as acetone or ethanol to a concentration of approximately 1-5%.

- GC Conditions (Typical):

- Injector Temperature: 250 °C
- Detector Temperature: 300 °C
- Carrier Gas: Helium or Hydrogen

- Oven Temperature Program:


- Initial Temperature: 60 °C, hold for 2 minutes.
- Ramp: 5 °C/minute to 280 °C.
- Final Hold: Hold at 280 °C for 10 minutes.

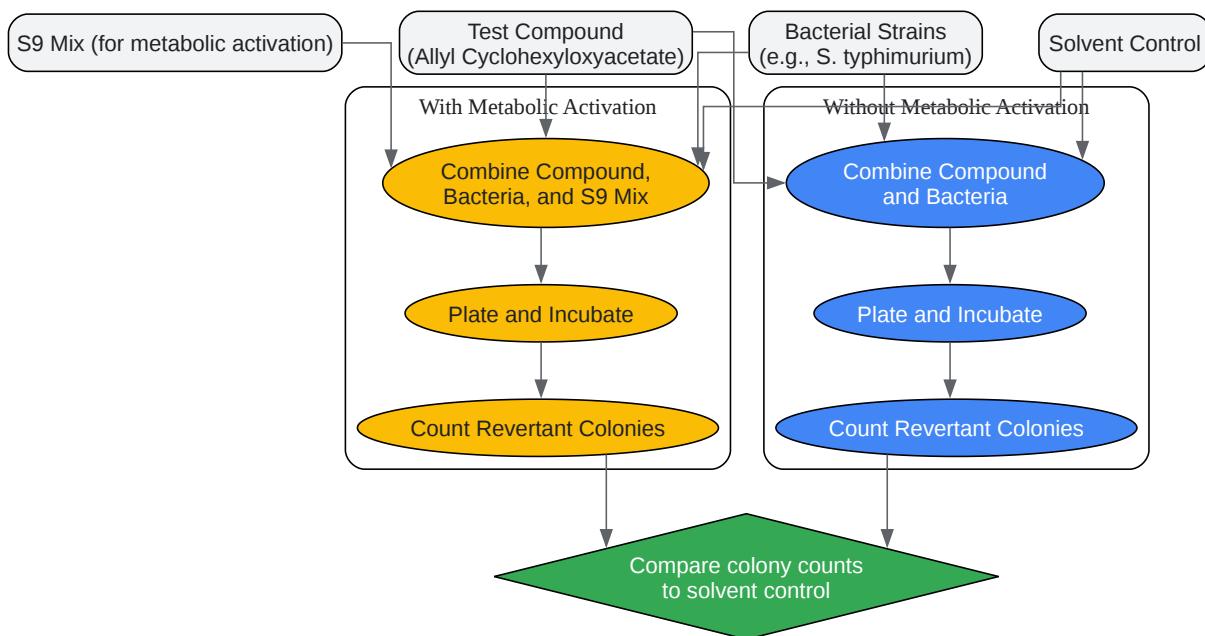
- Injection Volume: 1 µL

- Split Ratio: 50:1 (can be adjusted based on sample concentration)

- Data Analysis:

- Identify the peak corresponding to **Allyl cyclohexyloxyacetate** based on its retention time, which can be confirmed using a standard.
- Determine the purity by calculating the peak area percentage.

[Click to download full resolution via product page](#)


Caption: General workflow for GC-FID analysis.

Genotoxicity Testing: Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

- Principle: The assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes involved in histidine or tryptophan synthesis, respectively. The chemical is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.
- Methodology Overview:
 1. Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or *E. coli* WP2 uvrA (pKM101).
 2. Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
 3. Procedure (Plate Incorporation Method):
 - The test substance, bacterial culture, and S9 mix (if applicable) are combined in molten top agar.
 - This mixture is poured onto minimal glucose agar plates.
 - The plates are incubated for 48-72 hours at 37 °C.
 4. Scoring: The number of revertant colonies on the test plates is counted and compared to the number on solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.
- Results for **Allyl Cyclohexyloxyacetate**:
 - **Allyl cyclohexyloxyacetate** was tested at concentrations up to 5000 µg/plate with and without metabolic activation.
 - No significant increase in the number of revertant colonies was observed.[4]

- The compound was concluded to be non-mutagenic under the conditions of the study.[4]

[Click to download full resolution via product page](#)

Caption: Logical flow of the Ames test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agilent.com [agilent.com]
- 2. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Cyclogalbanate (68901-15-5) – Green Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. researchgate.net [researchgate.net]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Allyl Cyclohexyloxyacetate (CAS 68901-15-5)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266723#allyl-cyclohexyloxyacetate-cas-68901-15-5-properties\]](https://www.benchchem.com/product/b1266723#allyl-cyclohexyloxyacetate-cas-68901-15-5-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com